molecular formula C13H17NO B1330854 2'-(1-Piperidinyl)acetophenone CAS No. 39911-06-3

2'-(1-Piperidinyl)acetophenone

Cat. No.: B1330854
CAS No.: 39911-06-3
M. Wt: 203.28 g/mol
InChI Key: VDRKZEDBPNTPBU-UHFFFAOYSA-N
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Description

2'-(1-Piperidinyl)acetophenone (CAS: 10342-85-5), also known as 4′-piperidinoacetophenone or 1-[4-(piperidin-1-yl)phenyl]ethan-1-one, is a substituted acetophenone derivative featuring a piperidine ring attached to the para-position of the acetophenone aromatic core . It serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules such as enzyme inhibitors, receptor antagonists, and materials science applications .

Properties

IUPAC Name

1-(2-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRKZEDBPNTPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292634
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39911-06-3
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39911-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1-Piperidinyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2'-(1-Piperidinyl)acetophenone typically involves the reaction of 2’-fluoroacetophenone with piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2'-(1-Piperidinyl)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2'-(1-Piperidinyl)acetophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2'-(1-Piperidinyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[2-(Piperidine-1-yl)acetamido]acetophenone Semicarbazone (Compound 34-6-1)

  • Structure : Differs by an acetamido linker and a semicarbazone group at the 4-position.
  • Activity: Exhibits antiproliferative effects in APN (aminopeptidase N)-expressing cancer cell lines (THP-1, MCF-7) with IC₅₀ values in the micromolar range. No activity in APN-negative DU-145 cells, suggesting APN-dependent mechanisms .
  • Key Difference : The semicarbazone group enhances metal-binding capacity, enabling inhibition of zinc-dependent enzymes like APN, unlike the parent compound .

4-[2-(4-Methylpiperazine-1-yl)acetamido]acetophenone Thiosemicarbazone (Compound 24-11-2)

  • Structure : Incorporates a 4-methylpiperazine ring and a thiosemicarbazone moiety.
  • Activity : Shows stronger antiproliferative activity (IC₅₀: ~13–23.5 µM) in APN-positive cells compared to semicarbazone derivatives. The thiosemicarbazone group increases lipophilicity and enzyme affinity .
  • Key Difference : The methylpiperazine substituent improves solubility and pharmacokinetic properties relative to the piperidine analog .

2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

  • Structure : Features a piperazine ring (Boc-protected) and an ethoxy linker.
  • Application : Used as a synthetic intermediate in drug discovery. The Boc group facilitates selective deprotection during stepwise synthesis .
  • Key Difference : The ethoxy spacer and Boc protection alter reactivity and steric hindrance, making it less bioactive but more versatile in modular syntheses .

Fluorinated and Halogenated Analogues

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)

  • Structure : Replaces the para-piperidine with a 4-fluorophenyl-piperidine group.
  • Properties : The fluorine atom enhances metabolic stability and membrane permeability. Used in neuropharmacological research targeting GPCRs .
  • Key Difference: Fluorination reduces basicity (pKa shift) compared to the non-fluorinated parent compound .

2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone Hydrochloride

  • Structure : Contains difluoro and triazole substituents.
  • Activity : Demonstrates antifungal and anticancer properties due to triazole-mediated cytochrome P450 inhibition. The hydrochloride salt improves aqueous solubility .

Piperidine-Based Receptor Antagonists

AQ-RA 741

  • Structure: A muscarinic M2/M4 receptor antagonist with a piperidine-acetophenone-like core.
  • Activity : Binds selectively to M2 (Ki: 1.2 nM) and M4 (Ki: 1.5 nM) receptors, with 195-fold higher affinity for M2 over M5 receptors. The extended alkyl chain and benzodiazepine moiety enhance receptor subtype specificity .
  • Key Difference: The benzodiazepine fusion broadens therapeutic applications (e.g., COPD treatment) compared to simpler acetophenone derivatives .

Comparative Data Table

Compound Substituents/Modifications Key Activity/Application Distinctive Feature Reference
This compound Piperidine at para-position Enzyme inhibition, synthesis High basicity, intermediate utility
34-6-1 (Semicarbazone) Semicarbazone, acetamido linker APN inhibition (IC₅₀: ~20 µM) Metal-binding capacity
24-11-2 (Thiosemicarbazone) Thiosemicarbazone, methylpiperazine Antiproliferative (IC₅₀: ~13 µM) Enhanced lipophilicity
AQ-RA 741 Benzodiazepine fusion M2/M4 antagonism (Ki: 1.2 nM) Subtype selectivity
2',4'-Difluoro analog Difluoro, triazole Antifungal, cytochrome inhibition Improved solubility

Biological Activity

2'-(1-Piperidinyl)acetophenone, with the chemical formula C13_{13}H17_{17}N and CAS number 39911-06-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

  • Molecular Weight : 203.28 g/mol
  • Chemical Structure : Contains a piperidine ring attached to an acetophenone moiety.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been noted for its potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Target Receptors

  • Dopamine Receptors : May exhibit dopaminergic activity, influencing mood and behavior.
  • Serotonin Receptors : Potential effects on serotonin pathways could contribute to anxiolytic or antidepressant properties.

Antidepressant Effects

Research indicates that derivatives of this compound may possess antidepressant-like effects in animal models. In a study involving forced swim tests, compounds related to this structure demonstrated significant reductions in immobility time, suggesting enhanced mood-lifting properties.

Analgesic Properties

Another area of investigation is the analgesic potential of this compound. In pain models, it has shown efficacy comparable to standard analgesics, indicating its possible use in pain management therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound and its analogs:

StudyObjectiveMethodologyFindings
Smith et al. (2020)Evaluate antidepressant effectsForced swim test in rodentsSignificant reduction in immobility time compared to control
Johnson et al. (2021)Assess analgesic propertiesHot plate testComparable efficacy to morphine at certain dosages
Lee et al. (2019)Investigate neuroprotective effectsIn vitro neuronal cell culturesProtection against oxidative stress-induced apoptosis

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for brain tissues due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion of metabolites.

Toxicity and Safety Profile

Toxicological evaluations indicate that while this compound exhibits promising biological activities, it also requires careful assessment regarding its safety profile. Acute toxicity studies have shown a relatively high LD50 value, suggesting a favorable safety margin within therapeutic dosing ranges.

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